molecular formula C17H17N3O6 B5565556 N-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylideneamino]-2-phenoxyacetamide

N-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylideneamino]-2-phenoxyacetamide

Cat. No.: B5565556
M. Wt: 359.3 g/mol
InChI Key: DZBAASPMEHBYMK-VCHYOVAHSA-N
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Description

N-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylideneamino]-2-phenoxyacetamide is a complex organic compound characterized by its unique structure, which includes a nitrophenyl group, methoxy groups, and a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylideneamino]-2-phenoxyacetamide typically involves the condensation of 4,5-dimethoxy-2-nitrobenzaldehyde with 2-phenoxyacetamide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylideneamino]-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenoxyacetamide derivatives.

Scientific Research Applications

N-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylideneamino]-2-phenoxyacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylideneamino]-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound’s nitrophenyl group can interact with cellular proteins and enzymes, potentially inhibiting their activity. Additionally, the methoxy and phenoxyacetamide moieties may enhance the compound’s binding affinity to its targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylideneamino]-2-phenoxyacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylideneamino]-2-phenoxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O6/c1-24-15-8-12(14(20(22)23)9-16(15)25-2)10-18-19-17(21)11-26-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,19,21)/b18-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZBAASPMEHBYMK-VCHYOVAHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C=NNC(=O)COC2=CC=CC=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C(=C1)/C=N/NC(=O)COC2=CC=CC=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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